molecular formula C20H14O B12571486 Perylene water CAS No. 195005-89-1

Perylene water

Cat. No.: B12571486
CAS No.: 195005-89-1
M. Wt: 270.3 g/mol
InChI Key: XOEXCUULVHWLKI-UHFFFAOYSA-N
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Description

Definition and Structure "Perylene water" refers to water-soluble derivatives of perylene, a polycyclic aromatic hydrocarbon (PAH) with a planar, conjugated structure. These derivatives, typically perylene bisimides (PBIs) or diimides, are functionalized with hydrophilic groups (e.g., amino, sulfonic acid, or cationic side chains) to enhance aqueous solubility while retaining photophysical and electronic properties .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

195005-89-1

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

perylene;hydrate

InChI

InChI=1S/C20H12.H2O/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;/h1-12H;1H2

InChI Key

XOEXCUULVHWLKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2.O

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis of Perylene Bisimides in Water

A green and efficient method involves hydrothermal condensation of perylenetetracarboxylic dianhydride with monoamines directly in water under elevated temperature and pressure conditions (around 200 °C for 24 hours). This method yields high-purity, symmetrically substituted perylene bisimides (PBIs) without the need for organic solvents, catalysts, or excess amines. The reaction proceeds quantitatively, producing water-dispersible PBIs suitable for aqueous applications.

  • Key features:
    • Use of water as the sole solvent.
    • Equimolar reactant ratios.
    • No organic solvents or catalysts required.
    • High purity and yield.
    • Reaction temperature: ~200 °C.
    • Reaction time: 24 hours.

This method also allows the synthesis of a series of n-alkyl-substituted PBIs with tunable solubility and aggregation properties in water.

Synthesis via Reaction with α-Amino Acids or Primary Amines in Imidazole

Another approach uses perylenetetracarboxylic dianhydride reacted with α-amino acids or primary aliphatic/aromatic amines in imidazole, a green solvent. This protocol avoids complex purification steps and yields perylene bisimides with functional groups that can enhance water solubility.

  • Advantages:
    • Simple synthetic protocol.
    • Good yields.
    • Functionalization possible (e.g., maleimide, anthraquinone moieties).
    • Imidazole acts as a green solvent, reducing environmental impact.

This method is suitable for preparing water-compatible perylene derivatives with tailored properties.

Hydrolysis and Decarboxylation of Perylenetetracarboxylic Dianhydride

A commercial-scale preparation method involves hydrolyzing 3,4,9,10-perylenetetracarboxylic dianhydride in the presence of inorganic strong bases (e.g., potassium hydroxide) to form intermediate salts, followed by decarboxylation to yield high-purity perylene (>99% purity).

  • Process details:
    • Molar ratio of dianhydride to base: 1:7 (optimal).
    • Mild reaction conditions.
    • Cost-effective and scalable.
    • Produces perylene suitable for aqueous dispersions after further processing.

This method is industrially relevant for producing perylene for aqueous pigment applications.

Preparation of Perylene Nanoparticles by Precipitation in Water

Perylene nanoparticles can be prepared by injecting a perylene solution in acetone into water containing a protective agent such as polyvinyl alcohol (PVA). This precipitation method yields stable aqueous dispersions of perylene nanoparticles with altered spectral properties compared to molecular perylene in organic solvents.

  • Key parameters:
    • Injection at room temperature (~293 K).
    • Use of PVA as a stabilizer.
    • Particle size and optical properties depend on preparation temperature.
    • Resulting dispersions show broad absorption bands and fluorescence in water.

This method is useful for preparing perylene water dispersions for optical and photophysical studies.

Microwave-Assisted Synthesis of Perylene Ester Imides

Microwave irradiation accelerates the synthesis of unsymmetrical perylene diester monoimides by treating perylene tetraesters with amines. These intermediates can be further converted into water-soluble perylene derivatives.

  • Advantages:
    • High yield.
    • Short reaction times.
    • Applicable to a wide range of amines.
    • Provides tuning of optical/electronic properties.

Though primarily organic-phase synthesis, subsequent functionalization can enhance water solubility.

Preparation of Water-Soluble Imidazolium-Perylenediimides

Water-soluble perylenediimides functionalized with imidazolium groups have been synthesized to achieve high fluorescence quantum yields in water. The synthesis involves multi-step organic reactions followed by purification, yielding compounds suitable for biological and photochemical applications in aqueous media.

  • Features:
    • High fluorescence in water.
    • Potential for photosensitizing and anticancer applications.
    • Requires organic solvents and controlled reaction conditions.

This method is specialized for functionalized perylene derivatives with enhanced water compatibility.

Method Solvent Temperature Reaction Time Yield/Purity Key Advantages Notes
Hydrothermal synthesis Water ~200 °C 24 h Quantitative, high purity Green, no organic solvents or catalysts Equimolar reactants, scalable
Imidazole solvent synthesis Imidazole Moderate (~60 °C) Few hours Good yields Simple, green solvent, functionalization possible Avoids complex purification
Hydrolysis & decarboxylation Water + strong base Mild (50-100 °C) Hours >99% purity Mild, cost-effective, commercial scale Suitable for pigment production
Nanoparticle precipitation Water + acetone Room temp (293 K) Instant Stable dispersions Simple, produces nanoparticles Requires stabilizer (PVA)
Microwave-assisted synthesis Organic solvents 80 °C (microwave) 5 h High yield Fast, tunable properties Requires further functionalization for water solubility
Imidazolium-functionalized PDI Organic solvents 80 °C Several hours High fluorescence Water-soluble, bio-applications Complex synthesis, specialized
  • Hydrothermal synthesis in pure water is a breakthrough for green chemistry, enabling the preparation of perylene bisimides without organic solvents or catalysts, which traditionally limit water compatibility and increase environmental impact.

  • The use of imidazole as a green solvent for perylene bisimide synthesis offers a balance between reaction efficiency and environmental safety, with the added benefit of functional group incorporation to tune solubility and photophysical properties.

  • Industrial methods focusing on hydrolysis and decarboxylation of perylenetetracarboxylic dianhydride provide a scalable route to high-purity perylene, which can be further processed into aqueous dispersions or pigments.

  • Nanoparticle precipitation methods yield stable aqueous dispersions of perylene with altered optical properties, useful for applications in sensing and imaging.

  • Microwave-assisted and imidazolium-functionalized syntheses expand the chemical diversity of perylene derivatives, enabling water solubility and specialized applications such as photodynamic therapy.

The preparation of "this compound" involves diverse methods ranging from green hydrothermal synthesis to nanoparticle precipitation and functionalization strategies. Hydrothermal synthesis in water and hydrolysis/decarboxylation methods stand out for their environmental friendliness and scalability. Functionalization with hydrophilic groups or formation of nanoparticles further enhances water compatibility. Selection of the preparation method depends on the desired application, purity, and environmental considerations.

Chemical Reactions Analysis

Photodegradation Pathways

Perylene undergoes photodegradation in water via mixed Type I (radical-mediated) and Type II (singlet oxygen-mediated) mechanisms . Key findings include:

  • Primary products : 1,12-perylenedione and 3,10-perylenedione, identified via HPLC-UV-Vis/MS .

  • Solvent-dependent rates : Photodegradation rates vary with solvent polarity, with faster degradation in polar solvents like methanol (k=0.73hr1k = 0.73 \, \text{hr}^{-1}) compared to nonpolar hexane (k=0.29hr1k = 0.29 \, \text{hr}^{-1}) . Water in methanol slows degradation (k=0.45hr1k = 0.45 \, \text{hr}^{-1}) due to quenching effects .

Table 1: Photodegradation Rate Constants of Perylene

SolventRate Constant (kk, hr1^{-1})Conditions
Acetonitrile1.35O2_2 atmosphere
Methanol0.73O2_2 atmosphere
Hexane0.29O2_2 atmosphere
Methanol/Water0.45O2_2 atmosphere

Singlet Fission in Aqueous Solutions

Water-soluble perylene-3,4,9,10-tetracarboxylate forms transient dimers in water, enabling singlet fission (SF) with >100% triplet formation efficiency :

  • Dynamic dimers : Lifetimes sufficient for SF (nanosecond range) arise from fluctuating geometries favoring either SF or charge separation .

  • Disorder effects : Structural disorder in dimers extends triplet lifetimes but reduces SF yield compared to rigid systems .

Key Mechanistic Insights :

  • SF occurs via coupling of singlet excitons into two triplets (S12T1S_1 \rightarrow 2T_1) .

  • Competing charge-transfer (CT) states emerge at small intermolecular distances (<4 Å) .

On-Water Surface Reactions

Perylenetetracarboxylic dianhydride (PTCDA) participates in site-selective imide bond formation on water surfaces :

  • Sequential assembly :

    • Electrostatic pre-organization of amino-porphyrins under a sodium oleyl sulfate monolayer .

    • PTCDA diffusion and selective imide bond formation at the para-amine site of porphyrins .

  • Product characterization : MALDI-TOF MS confirms imide linkage (C54_{54}H32_{32}N6_6O4_4) with multilayer growth driven by interfacial dynamics .

Figure : Proposed reaction mechanism for PTCDA-porphyrin coupling at the water-air interface .

Stability of Perylene Dianion in Water

The dianion of perylene diimide (PDI2^{2-}) exhibits unusual stability in water due to aromatic stabilization :

  • DFT analysis :

    • Aromaticity increases in PDI2^{2-} (NICS = -12.5 ppm) vs. neutral PDI (NICS = -8.2 ppm) .

    • Hydrolysis is highly endergonic (ΔG=+28.6kcal/mol\Delta G = +28.6 \, \text{kcal/mol}) .

  • Comparison with analogs : PDI2^{2-} is more stable than naphthalene or anthracene dianions due to extended π-conjugation .

Table 2: Thermodynamic Stability of PDI2^{2-} in Water

PropertyValueMethod
Hydrolysis ΔG\Delta G+28.6 kcal/molM06-2X/6-31++G**
Aromaticity (NICS)-12.5 ppm (dianion)DFT

Environmental Reactivity and Implications

  • Fungal origin : Perylene in sediments derives from soil fungi, not anthropogenic PAHs, as shown by 14C^{14}\text{C} dating and isotope-mass balance .

  • Sedimentary transport : Pre-aging of perylene in soils for millennia precedes burial, unaffected by nuclear bomb 14C^{14}\text{C} spikes .

Scientific Research Applications

Biological Applications

Water-Soluble Perylenediimides (PDIs)
Water-soluble perylenediimides are notable for their high fluorescence intensity, photostability, and biocompatibility. These compounds have been synthesized by incorporating ionic or non-ionic substituents into the perylene structure, enhancing their solubility in water. Their optical properties allow for effective imaging in biological systems, minimizing autofluorescence interference from cells. Applications include:

  • Biosensing : PDIs can be utilized as fluorescent probes for detecting biomolecules due to their strong emission characteristics and low background noise .
  • Cell Imaging : The ability of PDIs to penetrate cell membranes enables their use in live-cell imaging studies, providing insights into cellular processes .

Environmental Applications

Perylene as a Molecular Marker
Research has shown that perylene can serve as a source-specific molecular marker for studying fungal activity in forest soils. Its presence in sedimentary records indicates terrestrial organic matter contributions and can help trace the connectivity between terrestrial and aquatic ecosystems. This application is critical for understanding nutrient cycling and pollution sources in aquatic environments .

Photophysical Properties

Singlet Exciton Fission
Recent studies have demonstrated that water-soluble perylene derivatives can undergo singlet exciton fission, a process that enhances the efficiency of solar energy conversion. Perylene-3,4,9,10-tetracarboxylate forms dynamic dimers in aqueous solutions that facilitate this process, making them promising candidates for photovoltaic applications . Key findings include:

  • Dynamic Dimer Formation : These transient dimers exhibit lifetimes conducive to intermolecular processes like singlet fission.
  • High Triplet Formation Efficiency : The efficiency of triplet formation exceeds 100%, indicating potential for high-energy applications .

Synthesis and Structural Insights

The synthesis of water-soluble perylene compounds often involves modifying the bay-region or imide positions with ionic or non-ionic groups. This modification not only enhances solubility but also affects their aggregation behavior and photophysical properties. For example:

  • Ionic Substituents : Incorporating carboxylic or sulfonic acid groups significantly improves water solubility while maintaining strong fluorescence characteristics .
  • Non-Ionic Groups : The addition of poly(ethylene glycol) or dendritic structures can further enhance solubility and reduce aggregation tendencies .

Case Studies

Several case studies illustrate the practical applications of water-soluble perylene compounds:

StudyApplicationFindings
BiosensingDevelopment of PDIs as fluorescent sensors for biomolecules with high sensitivity and specificity.
Environmental MonitoringPerylene as a marker for fungal activity in sediments; useful for tracing organic matter sources.
PhotovoltaicsEvidence of singlet exciton fission in aqueous solutions leading to enhanced energy conversion efficiencies.
PhotocatalysisPDI derivatives demonstrated photocatalytic activity for hydrogen peroxide generation from organic donors under light irradiation.

Comparison with Similar Compounds

Data Tables

Table 2: Photophysical and Electronic Properties

Compound λₐᵦₛ (nm) ΦF Electron Mobility (cm² V⁻¹ s⁻¹)
Perylene Water 450–650 0.85 ~10⁻³
Naphthalene Bisimide 350–500 0.70 ~10⁻²
Coronene Diimide 500–700 0.30 ~0.1
Thionated PDI 550–750 0.40 ~10⁻⁴

Table 3: Application Performance

Application This compound Advantage Competing Compound Limitations
Heavy Metal Sensing Detection limit: 1 nM (Cu(II)/Pb(II)) Pyrene probes: ≤10 nM
Photocatalysis H2O oxidation rate: 2× higher than TiO2 BPTI acceptors: Poor stability in H2O
Bioimaging Near-IR emission; low cytotoxicity Anthracene: UV emission only

Q & A

Q. What are the primary synthetic strategies for preparing water-soluble perylene derivatives, and how do they influence photophysical properties?

Water-soluble perylene diimides (PDIs) are synthesized by introducing ionic (e.g., trimethylammonium) or non-ionic polar groups (e.g., sulfonate) at the bay-region, imide, or ortho-positions of the perylene core. These modifications suppress π-π stacking, enhance solubility, and shield the chromophore, improving fluorescence quantum yield. For example, positively charged trimethylammonium groups enable co-assembly with negatively charged lipid bilayers, optimizing orientation for photochemical reactions .

Q. Which spectroscopic techniques are critical for characterizing perylene derivatives in aqueous systems?

Key techniques include:

  • UV-Vis absorption spectroscopy : Determines molar absorptivity and monitors aggregation states (e.g., monomer vs. excimer formation) .
  • Fluorescence spectroscopy : Assesses quantum yield and photostability, with emission maxima >500 nm minimizing cellular autofluorescence .
  • Electron paramagnetic resonance (EPR) : Identifies radical species generated during photoredox reactions .
  • Confocal microscopy : Validates spatial distribution and alignment of perylene chromophores in lipid bilayers .

Q. How do structural modifications of perylene derivatives affect their solubility and aggregation in water?

Functionalization with flexible alkyl chains and charged groups (e.g., trimethylammonium) reduces aggregation by steric hindrance and electrostatic repulsion. For instance, C4-alkyl chains on PDIs promote parallel alignment at lipid bilayer interfaces, enhancing proximity to water-soluble reactants .

Advanced Research Questions

Q. What experimental design considerations are critical for studying photoinduced electron transfer in perylene-containing lipid bilayers?

Key factors include:

  • Membrane composition : Use anionic liposomes (e.g., DOPG) to anchor cationic PDIs, ensuring controlled orientation via molecular dynamics (MD)-guided co-assembly .
  • Quencher selection : Water-soluble oxidants (e.g., Fe(CN)₆³⁻) enable static quenching studies via time-resolved emission spectroscopy to quantify electron transfer rates .
  • Kinetic analysis : Compare reaction rates in membrane-confined systems vs. homogeneous solutions (e.g., acetonitrile-water mixtures) to assess compartmentalization effects .

Q. How can contradictory data on photocatalytic efficiency of perylene-based systems be resolved?

Contradictions often arise from variations in:

  • Molecular design : Bay- vs. ortho-functionalization alters electronic coupling and charge separation efficiency .
  • Assembly conditions : Aggregation states (e.g., J-aggregates) impact exciton diffusion lengths, requiring controlled crystallization or polymer encapsulation .
  • Environmental factors : pH and ionic strength modulate solubility and interfacial interactions, necessitating standardized protocols for replication .

Q. What methodologies are recommended for analyzing perylene-derived contaminants in environmental water samples?

  • Chromatography : Use EPA Method 610 or 550 with HPLC/UHPLC columns (e.g., Supelco®) for PAH detection, including perylene derivatives .
  • Mass spectrometry : Coupled with isotope dilution for quantification in complex matrices .
  • Binding assays : Carbon nanotubes (CNTs) functionalized with PDIs enable selective adsorption studies via MD simulations and thermodynamic profiling .

Q. How can researchers ensure reproducibility in perylene water experiments across different laboratories?

  • Standardized synthesis : Document substitution patterns (e.g., bay-region vs. imide) and purification steps (e.g., dialysis for liposome-PDI complexes) .
  • Data reporting : Include molar absorptivity values, quenching constants, and MD simulation parameters (e.g., force fields) in supplementary materials .
  • Cross-validation : Use reference materials (e.g., EPA-certified PAH mixtures) for instrument calibration .

Methodological Challenges and Solutions

Q. What are the limitations of using perylene derivatives for long-term biological imaging, and how can they be mitigated?

Challenges include photobleaching and nonspecific binding. Solutions:

  • Polymer encapsulation : PEGylation or dendrimer coatings improve biocompatibility and retention time .
  • Two-photon excitation : Reduces phototoxicity by using near-infrared light .

Q. How do interfacial interactions between perylene chromophores and lipid bilayers influence reaction kinetics?

MD simulations reveal that parallel alignment of PDIs at membrane surfaces slows electron transfer due to restricted mobility. This is addressed by tuning alkyl chain length and oxidant concentration to balance stability and reactivity .

Q. What advanced computational tools are used to model perylene-water interactions in photocatalytic systems?

  • Density functional theory (DFT) : Predicts electronic structures and charge transfer pathways .
  • Molecular dynamics (MD) : Simulates chromophore orientation and diffusion in lipid bilayers .
  • Kinetic Monte Carlo (KMC) : Models exciton migration in aggregated systems .

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